molecular formula C12H12N2 B15393851 5-Methyl-2-(pyridin-3-yl)aniline

5-Methyl-2-(pyridin-3-yl)aniline

Cat. No.: B15393851
M. Wt: 184.24 g/mol
InChI Key: KBDCLGUARKHPCU-UHFFFAOYSA-N
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Description

Contextualization of Aniline (B41778) and Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Aniline and pyridine derivatives are cornerstones of contemporary organic chemistry, each contributing a unique and powerful set of properties to the molecules they constitute. Aniline, with its primary amine substituent on a benzene (B151609) ring, is a precursor to a vast array of dyes, polymers, and pharmaceuticals. The amino group provides a nucleophilic center and a site for further functionalization, making it a versatile handle in synthetic strategies. sci-hub.se Its derivatives are integral to the development of new materials, including conductive polymers for applications in chemical sensors. sci-hub.sersc.org

Pyridine, a heterocyclic aromatic compound, is structurally related to benzene with one methine group replaced by a nitrogen atom. acs.org This nitrogen atom imparts basicity and unique electronic properties, making pyridine and its derivatives ubiquitous in medicinal chemistry and catalysis. acs.orgacs.org The pyridine ring is a key component in numerous natural products and pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its metabolic stability. acs.orgacs.org The fusion of these two fundamental motifs in arylpyridine-aniline systems creates a molecular framework with a rich and complex chemical character, offering a platform for the development of novel functional molecules.

Structural and Electronic Features of the 5-Methyl-2-(pyridin-3-yl)aniline Scaffold

The bond connecting the pyridine and aniline rings allows for rotation, but steric hindrance between the ortho hydrogen of the pyridine and the amino group of the aniline likely results in a non-planar arrangement of the two aromatic rings. This twisted conformation is a common feature in 2-arylpyridine systems. researchgate.net The electronic properties of the scaffold are a hybridization of its constituent parts. The aniline ring acts as an electron-donating system, while the nitrogen atom in the pyridine ring is electron-withdrawing, leading to a polarized molecule. nih.gov This electronic push-pull character can be fine-tuned by substituents on either ring. The methyl group on the aniline ring, being an electron-donating group, further modulates the electronic density of the system.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-methyl-5-(pyridin-3-yl)aniline americanelements.com
CAS Number 1007213-22-0 americanelements.com
Molecular Formula C₁₂H₁₂N₂ americanelements.com
Molecular Weight 184.24 g/mol americanelements.com
Appearance Powder americanelements.com
SMILES CC1=C(C=C(C=C1)C2=CN=CC=C2)N americanelements.com
InChI Key VNUUVUIUKJVWMS-UHFFFAOYSA-N americanelements.com

This data is compiled from publicly available chemical supplier and database information.

Overview of Research Trajectories and Academic Significance for Arylpyridine-Aniline Hybrid Systems

The academic and industrial interest in arylpyridine-aniline hybrid systems is largely driven by their potential applications in medicinal chemistry and materials science. The ability to readily modify both the aniline and pyridine rings allows for the creation of large libraries of compounds for screening against various biological targets.

A significant area of research is the development of kinase inhibitors. nih.govacs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The arylpyridine-aniline scaffold has proven to be a valuable template for designing selective inhibitors of specific kinases, such as DNA-dependent protein kinase (DNA-PK). nih.govacs.org The structural and electronic features of these hybrids allow them to fit into the ATP-binding pocket of kinases, disrupting their function. For instance, derivatives of anilino-imidazopyridines have been identified as potent and selective DNA-PK inhibitors. nih.govacs.org

Beyond medicinal applications, the electronic properties of these hybrid systems make them interesting candidates for materials science. The intramolecular charge transfer characteristics arising from the electron-donating aniline and electron-accepting pyridine moieties are desirable for applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or sensors. acs.org The synthesis of novel aniline derivatives for the creation of functional polymers with specific electronic and sensory properties is an active area of investigation. sci-hub.sersc.orgnih.gov The development of new synthetic methods to access these complex scaffolds, such as through palladium-catalyzed cross-coupling reactions, continues to be a focus of organic chemistry research, further expanding the potential applications of this versatile class of compounds. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-methyl-2-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-4-5-11(12(13)7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

KBDCLGUARKHPCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Pyridin 3 Yl Aniline and Its Analogues

Optimization of Reaction Conditions and Yields

The synthesis of 5-Methyl-2-(pyridin-3-yl)aniline and its analogues, typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly dependent on the careful optimization of reaction parameters. Key factors that significantly influence the reaction's efficiency, yield, and purity include temperature, the solvent system employed, and the selection of an appropriate catalyst and corresponding ligands. Research into the synthesis of related biaryl compounds has demonstrated that fine-tuning these conditions is crucial for achieving moderate to good yields. nih.govresearchgate.net

Influence of Temperature and Solvent Systems on Reaction Efficiency

Temperature: The reaction temperature for Suzuki cross-coupling reactions to form C-C bonds between pyridine (B92270) and aniline (B41778) moieties can vary significantly. While some modern catalyst systems can facilitate the reaction at a mild room temperature (23 °C) nih.gov, more commonly, elevated temperatures are required to drive the reaction to completion. Studies on analogous syntheses report optimal temperature ranges between 80 °C and 95 °C. nih.govresearchgate.netmdpi.com For other types of cross-coupling, such as Buchwald-Hartwig aminations to form C-N bonds, temperatures as high as 110 °C in toluene have been utilized. rsc.org The choice of temperature is often linked to the reactivity of the substrates and the thermal stability of the catalyst.

Solvent Systems: The choice of solvent plays a crucial role in the rate and outcome of Suzuki-Miyaura coupling reactions. researchgate.net Ethereal solvents such as dimethoxyethane (DME), tetrahydrofuran (THF), and 1,4-dioxane are frequently employed. nih.govresearchgate.netnih.govmdpi.com A noteworthy trend in the optimization of these reactions is the use of aqueous co-solvents. The addition of water to organic solvents like THF or 1,4-dioxane has been found to profoundly increase the activity of the Suzuki-Miyaura catalyst. nih.govresearchgate.net For instance, a common and effective solvent mixture is a 4:1 volume ratio of 1,4-dioxane and water. nih.govresearchgate.net This not only enhances catalytic activity but can also aid in the dissolution of inorganic bases (e.g., K₃PO₄ or K₂CO₃) that are essential for the catalytic cycle.

Table 1: Effect of Temperature and Solvent on Synthesis of this compound Analogues
ReactantsTemperature (°C)Solvent SystemReaction TypeObserved OutcomeReference
5-bromo-2-methylpyridin-3-amine and arylboronic acids85 - 951,4-Dioxane / Water (4:1)Suzuki CouplingModerate to good yields of pyridine derivatives. nih.govresearchgate.net
5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid80Dimethoxyethane (DME)Suzuki CouplingHigh yield of the coupling product. mdpi.com
Amides and Arylboronic acids23THF / WaterSuzuki-Miyaura CouplingHigh reactivity and good yields at room temperature. nih.gov
2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine and 1-bromo-3-fluoro-benzene110TolueneBuchwald-Hartwig AminationSuccessful C-N bond formation. rsc.org

Catalyst Selection and Performance Assessment

The catalyst is the cornerstone of the Suzuki cross-coupling reaction, and its selection is paramount for achieving high yields and reaction efficiency. Palladium-based catalysts are the most widely used and extensively studied for this purpose.

Catalyst Systems: The performance of the catalyst is determined by both the palladium source and the associated ligands.

Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, commercially available catalyst that has proven effective in synthesizing pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. nih.govresearchgate.net

Palladacycles and Precatalysts: More advanced systems involve well-defined Pd(II) precatalysts, which offer operational simplicity and ensure an optimal 1:1 ratio of palladium to the ligand. nih.gov An example is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has been identified as a superior choice in the synthesis of heteroaryl compounds, affording high yields in relatively short reaction times. mdpi.com

NHC-Based Catalysts: N-Heterocyclic carbene (NHC) ligands have gained prominence due to their strong σ-donation and steric tunability, which enhances catalyst stability and activity. nih.gov Air- and moisture-stable [(NHC)PdCl₂(aniline)] complexes have demonstrated high activity in Suzuki-Miyaura cross-couplings, even under mild, room-temperature conditions. nih.gov

Ligand Selection: For challenging coupling reactions, the choice of phosphine ligand is critical. Bidentate phosphine ligands like Xantphos are often used in combination with a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), particularly in related C-N bond-forming reactions. rsc.org

The assessment of a catalyst's performance is based on reaction yield, reaction time, and its ability to tolerate various functional groups on the reacting molecules. The development of catalysts that are active at low loadings and under mild conditions remains a key goal in synthetic methodology.

Table 2: Performance of Different Catalyst Systems in the Synthesis of Aryl-Pyridine Structures
Catalyst SystemBaseReaction TypeKey Performance AttributesReference
Pd(PPh₃)₄K₃PO₄Suzuki CouplingEffective for coupling arylboronic acids with bromopyridine amines, yielding moderate to good results. nih.govresearchgate.net
Pd(dppf)Cl₂K₂CO₃Suzuki CouplingIdentified as the best choice among four tested catalysts, providing high yields in short reaction times (2 hours). mdpi.com
[(IPr)PdCl₂(aniline)] (NHC Catalyst)K₂CO₃Suzuki-Miyaura CouplingHighly active, air- and moisture-stable precatalyst enabling reactions at room temperature. nih.gov
Pd₂(dba)₃ / Xantphost-BuONaBuchwald-Hartwig AminationEffective system for C-N bond formation at elevated temperatures. rsc.org

Chemical Transformations and Derivatization Strategies

Functionalization Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by the amino (-NH₂) group attached to a benzene (B151609) ring, is a key site for a variety of functionalization reactions. Its nucleophilicity and susceptibility to oxidation are central to its chemical behavior.

The amino group of an arylamine is highly susceptible to oxidation, and 5-Methyl-2-(pyridin-3-yl)aniline is no exception. The reaction outcome is highly dependent on the nature of the oxidizing agent and the reaction conditions. Aromatic amines can be oxidized by various reagents, including peroxides, permanganates, and dichromates. researchgate.net

Direct oxidation can lead to a variety of products. Milder oxidation may yield nitroso compounds, while stronger conditions can produce the corresponding nitro derivative. However, due to the high reactivity of the aniline moiety, these reactions can be difficult to control and may result in the formation of complex mixtures, including polymeric tars. libretexts.org Oxidative coupling reactions, where two or more aniline molecules are joined, can also occur in the presence of an oxidant, often leading to highly colored products. researchgate.net

Characterization of these oxidized products relies on a combination of spectroscopic techniques. The introduction of an oxygen-containing functional group can be confirmed by Infrared (IR) spectroscopy, which would show characteristic stretching frequencies for nitro (NO₂) or nitroso (N=O) groups. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal shifts in the signals of the aromatic protons, and mass spectrometry would confirm the change in molecular weight corresponding to the addition of oxygen atoms.

Table 1: Potential Oxidation Products of this compound and Characterization Data

Oxidizing Agent (Example)Potential ProductKey Characterization Features
Peroxy acids (e.g., m-CPBA)5-Methyl-2-(pyridin-3-yl)-1-nitrosobenzeneAppearance of N=O stretch in IR spectrum; Mass increase of 16 amu.
Trifluoroperacetic acid5-Methyl-2-(pyridin-3-yl)-1-nitrobenzeneAppearance of asymmetric and symmetric NO₂ stretches in IR; Mass increase of 32 amu.
Potassium dichromate (K₂Cr₂O₇)Polymeric/Coupled ProductsComplex NMR spectra; Formation of intensely colored solutions. researchgate.net

Catalytic hydrogenation, using catalysts such as platinum, palladium, or rhodium, can reduce the pyridine (B92270) ring to a piperidine (B6355638) ring under appropriate conditions of temperature and pressure. This transformation would yield 5-Methyl-2-(piperidin-3-yl)aniline, a compound with a saturated heterocyclic ring, which would significantly alter its three-dimensional structure and basicity.

Another potential transformation is the Birch reduction, which involves dissolving metal-ammonia reduction (e.g., Na/NH₃). This reaction typically reduces aromatic rings to non-conjugated dienes. While the benzene ring of aniline can be resistant, the pyridine ring is more readily reduced. This would lead to dihydropyridine (B1217469) derivatives, further expanding the range of accessible amine derivatives.

Table 2: Potential Reduction Reactions on the this compound Scaffold

Reaction TypeReagents & ConditionsProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂5-Methyl-2-(piperidin-3-yl)aniline
Birch ReductionNa, NH₃ (l), EtOH2-(1,4-Dihydropyridin-3-yl)-5-methylaniline

Modifications of the Pyridine Moiety

The pyridine ring undergoes electrophilic aromatic substitution (EAS) with much more difficulty than benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation) lead to the protonation of the pyridine nitrogen, forming a pyridinium (B92312) ion. youtube.com This further deactivates the ring, making substitution even more challenging.

When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at these positions are more stable. quimicaorganica.orgquora.com In this compound, the pyridine ring is already substituted at the 3-position. Therefore, incoming electrophiles would be directed to other available positions, primarily the 5-position. The aniline substituent, being an activating group, may slightly influence the reactivity, but the deactivating effect of the ring nitrogen remains dominant. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine as the Lewis acid catalyst complexes with the nitrogen atom. quimicaorganica.org

Table 3: Feasibility of Electrophilic Aromatic Substitution on the Pyridine Moiety

EAS ReactionReagentsExpected Major ProductFeasibility
NitrationHNO₃, H₂SO₄5-Methyl-2-(5-nitropyridin-3-yl)anilineDifficult, requires harsh conditions. youtube.com
SulfonationFuming H₂SO₄5-(5-Methyl-2-aminophenyl)pyridine-3-sulfonic acidVery difficult, requires high temperatures. youtube.com
BrominationBr₂, Oleum5-Methyl-2-(5-bromopyridin-3-yl)anilineDifficult, requires harsh conditions.
Friedel-Crafts AcylationAcyl halide, AlCl₃No reactionNot feasible due to catalyst complexation. quimicaorganica.org

Formation of Advanced Heterocyclic Scaffolds Incorporating the this compound Unit

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities. rsc.orgresearchgate.net The synthesis of this fused heterocyclic system is a significant area of research in organic chemistry. researchgate.net

A predominant and classical route to imidazo[1,2-a]pyridines involves the cyclocondensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound (e.g., α-haloketone or α-haloaldehyde). researchgate.netorganic-chemistry.org Other modern synthetic strategies include copper-catalyzed reactions, multicomponent reactions, and oxidative couplings. rsc.orgresearchgate.net

Crucially, all these common synthetic pathways require a 2-aminopyridine moiety as the starting material. The structure of this compound features an amino group on the benzene ring, not the pyridine ring. It is an aniline derivative, not a 2-aminopyridine derivative. Consequently, this compound cannot directly undergo the typical cyclization reactions to form an imidazo[1,2-a]pyridine ring system. The formation of such a scaffold from this starting material would necessitate a multi-step synthetic sequence to first construct a 2-aminopyridine intermediate, a process that would fundamentally alter the initial compound.

Table 4: General Methods for Imidazo[1,2-a]pyridine Synthesis (Not directly applicable to the subject compound)

Synthetic MethodKey ReactantsReference
Cyclocondensation2-Aminopyridine, α-Haloketone researchgate.net
Copper-Catalyzed Annulation2-Aminopyridine, Nitroolefin, Air (oxidant) organic-chemistry.org
One-pot, Three-step SynthesisAminopyridine, Ketone, Thiol organic-chemistry.org
Groebke-Blackburn-Bienaymé Reaction2-Aminopyridine, Aldehyde, Isonitrile researchgate.net

Generation of 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound necessitates a multi-step approach, as the aniline moiety itself does not directly participate in triazole ring formation. The primary amino group must first be converted into a more reactive intermediate, such as a carbohydrazide, amidine, or amidrazone, which can then undergo cyclization. researchgate.netnih.gov

Common synthetic routes applicable to the derivatization of this compound include:

Pellizzari Reaction: This method involves the reaction of an acyl hydrazide with an amide. researchgate.net To utilize this pathway, this compound would first be acylated to form an amide, and a separate portion converted to an acyl hydrazide.

Einhorn-Brunner Reaction: This reaction involves the condensation of a hydrazine (B178648) or a monosubstituted hydrazine with diacylamines. researchgate.net The aniline could be converted into a diacylamine derivative to serve as the substrate.

From Hydrazides: A common and versatile method is the conversion of the parent aniline into a carbohydrazide. This key intermediate can then react with various one-carbon sources, such as triethyl orthoformate or carbon disulfide, to yield the corresponding 1,2,4-triazole ring system. researchgate.net

From Amidines: The aniline can be transformed into an N-aryl amidine. These amidines can then serve as precursors for the triazole ring, often through reactions with hydrazines or via oxidative cyclization pathways. nih.gov

The general strategy involves the initial conversion of the aniline to a suitable precursor, followed by cyclization to form the triazole ring.

Table 1: Potential Strategies for 1,2,4-Triazole Synthesis

Precursor Derivative of this compound Reaction Type Typical Reagents for Cyclization
Acyl Hydrazide Condensation/Cyclization Orthoesters, Carbon Disulfide, Isothiocyanates
N-Aryl Amidine Condensation/Cyclization Hydrazine derivatives, Oxidative reagents (e.g., I2/KI)

Other Heterocyclic Annulation and Cyclization Strategies

Beyond the formation of discrete triazole rings, the bifunctional nature of this compound allows for various annulation strategies, where a new heterocyclic ring is fused to the existing structure. A plausible strategy involves utilizing both the aniline nitrogen and the pyridine ring nitrogen to construct a fused system, such as a researchgate.netresearchgate.netijcrt.orgtriazolo[1,5-a]pyridine skeleton.

One established method for the synthesis of such fused systems is the PIFA (phenyliodine bis(trifluoroacetate)) mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org An analogous pathway could be envisioned for this compound. The process would involve:

Amidine Formation: Conversion of the aniline group of this compound into an N-aryl amidine derivative.

Intramolecular Cyclization: An oxidative N-N bond formation, promoted by an oxidizing agent like PIFA or I2/KI, would induce cyclization between the amidine nitrogen and the pyridine ring nitrogen. organic-chemistry.org

This strategy creates a rigid, polycyclic aromatic system incorporating the original pyridyl and aniline fragments into a larger heterocyclic framework.

Schiff Base Condensations and Related Iminyl Formations

As a primary arylamine, this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (or imines). nih.gov This reaction is a cornerstone of imine chemistry and provides a straightforward method for derivatization. ijcrt.orgnih.gov

The reaction typically proceeds by mixing the aniline with a suitable carbonyl compound in a solvent like ethanol (B145695) and heating the mixture under reflux. ijcrt.org The formation of the imine C=N bond is generally reversible and often driven to completion by the removal of water. These Schiff bases are valuable as intermediates in organic synthesis and as ligands in coordination chemistry. ijcrt.orgnih.gov

Table 2: Examples of Schiff Base Formation

Carbonyl Compound Resulting Schiff Base Derivative
Benzaldehyde (E)-N-benzylidene-5-methyl-2-(pyridin-3-yl)aniline
Salicylaldehyde (E)-2-(((5-methyl-2-(pyridin-3-yl)phenyl)imino)methyl)phenol
Acetone (E)-N-isopropylidene-5-methyl-2-(pyridin-3-yl)aniline

Strategies for N-Alkylation and N-Arylation

The presence of two distinct nitrogen atoms—the exocyclic amino group and the endocyclic pyridine nitrogen—offers multiple sites for functionalization via N-alkylation and N-arylation.

N-Alkylation: Selective alkylation can be achieved by choosing appropriate reagents and conditions.

Aniline Alkylation: The aniline nitrogen can be selectively alkylated using acid-catalyzed methods. For instance, reaction with ortho-quinone methides in the presence of an acid catalyst can yield N-alkylated products. acs.org Standard alkylation with alkyl halides in the presence of a base is also a common approach.

Pyridine Alkylation: The pyridine nitrogen can be alkylated to form a pyridinium salt. Stronger alkylating agents, including organometallic reagents such as organolithium (RLi) or Grignard (RMgX) reagents, have been shown to alkylate the pyridine nitrogen in related systems. nih.gov This process can sometimes be reversible, and the reaction conditions dictate the final product. nih.gov

N-Arylation: Modern catalytic cross-coupling reactions provide efficient and versatile methods for the N-arylation of this compound.

Nickel-Catalyzed Arylation: Nickel catalysis is effective for coupling aryl chlorides with amines. acs.org Using an air-stable precatalyst like NiCl₂(DME) in a solvent such as 2-methyl-THF allows for the formation of N-aryl bonds under relatively mild conditions. acs.org This methodology is tolerant of heterocyclic substrates.

Copper-Catalyzed Arylation (Chan-Lam Coupling): A well-established method involves the copper-catalyzed coupling of amines with arylboronic acids or their derivatives, like arylboroxines. nih.gov These reactions can often be performed in protic solvents like ethanol without the need for a strong base, providing a practical route to N-aryl products. nih.gov

Table 3: N-Arylation Methodologies

Catalytic System Arylating Agent Typical Conditions
NiCl₂(DME) / Ligand Aryl Chlorides, Aryl Sulfamates Base (e.g., NaOtBu), Ethereal Solvent (e.g., 2-Me-THF)

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for characterizing the molecular structure of 5-Methyl-2-(pyridin-3-yl)aniline. Each technique probes different aspects of the molecule's quantum mechanical properties, yielding a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the constitution of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the methyl group, the amino group, and the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings.

Aromatic Protons: The protons on the aniline and pyridine rings will appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on the substitution pattern and the electronic interplay between the two rings. For instance, the protons on the pyridine ring are generally more deshielded than those on the benzene (B151609) ring. chemicalbook.com

Amino Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aniline ring are expected to appear as a sharp singlet in the upfield region (around 2.1-2.5 ppm). chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

Aromatic Carbons: The carbons of the aniline and pyridine rings will resonate in the downfield region (typically 110-160 ppm). chemicalbook.comchemicalbook.com The carbon atom attached to the nitrogen of the aniline ring (C-2) and the carbons of the pyridine ring will be influenced by the electronegativity of the nitrogen atoms.

Methyl Carbon: The methyl carbon will appear as a distinct signal in the upfield region of the spectrum (around 20-25 ppm). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in Aromatic Amines and Pyridines

Functional GroupNucleusPredicted Chemical Shift (ppm)Reference Compound(s)
Aromatic C-H¹H6.5 - 8.6Pyridine, Aniline chemicalbook.comacs.org
Amine N-H¹HBroad signal, variable position2-Amino-5-methylpyridine chemicalbook.com
Methyl C-H¹H~2.12-Amino-5-methylpyridine chemicalbook.com
Aromatic C¹³C115 - 155Aniline, 5-Ethyl-2-methylpyridine chemicalbook.comchemicalbook.com
Methyl C¹³C~215-Ethyl-2-methylpyridine chemicalbook.com

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within this compound. thermofisher.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecules.

N-H Stretching: The amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹, while the methyl C-H stretching appears just below 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bonds in the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring or bending vibration of the -NH₂ group usually appears around 1600 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the aryl-amine C-N bond is found in the 1250-1360 cm⁻¹ range.

Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. The Raman spectrum of this compound would be expected to show prominent bands for the aromatic ring breathing modes and the symmetric vibrations of the methyl group. researchgate.net Studies on related compounds like 2-amino-3-methyl-5-nitropyridine (B21948) have utilized both FT-IR and FT-Raman spectroscopy for a complete vibrational assignment. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)
Amine (-NH₂)N-H Stretch3300 - 35002-Amino-5-methylpyridine researchgate.net
Amine (-NH₂)N-H Bend~1600Aniline researchgate.net
Aromatic RingsC-H Stretch3000 - 3100Aniline researchgate.net
Aromatic RingsC=C / C=N Stretch1400 - 16502-Amino-5-methylpyridine researchgate.net
Methyl (-CH₃)C-H Stretch2850 - 2960N-Methylaniline nist.gov
Aryl-AmineC-N Stretch1250 - 1360Aniline researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₁₂H₁₂N₂, giving a monoisotopic mass of approximately 184.10 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 184 would be expected. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the methyl-substituted aminophenyl cation and the pyridinyl cation. Other fragmentations could include the loss of a hydrogen atom or the loss of a methyl radical. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. uni.lu The use of ionization enhancers, such as pyridinium (B92312) salts, can improve detection sensitivity in some mass spectrometry applications. researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to show absorptions characteristic of its conjugated π-electron system.

Typically, aromatic amines and pyridine derivatives exhibit strong absorption bands in the UV region. nist.gov These absorptions are due to π → π* transitions within the benzene and pyridine rings and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. rroij.comresearchgate.net The conjugation between the aniline and pyridine rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent compounds. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net For example, studies on related N-aryl-2-pyridone-fused porphyrins show significant red-shifts in their electronic absorption spectra due to extended π-conjugation. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. uoc.gr

In its ground electronic state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not be expected to produce an EPR spectrum. The technique would only become relevant if the molecule were to be converted into a paramagnetic species, for example, through oxidation to a radical cation. In studies of related reaction mechanisms, the lack of influence from radical scavengers like TEMPO has been used to suggest that radical species, which would be EPR-active, are not involved in the transformation. acs.org

X-ray Crystallography and Solid-State Structural Investigations

While specific crystallographic data for this compound was not found in the surveyed literature, studies on similar molecules, such as certain N-aryl-2-pyridone-fused porphyrins, have successfully employed this technique to reveal nonplanar structures and details of intramolecular interactions like hydrogen bonding. acs.org If suitable crystals of this compound could be grown, X-ray diffraction analysis would offer definitive insights into its solid-state packing and intermolecular interactions, such as hydrogen bonds involving the amine group.

Conformational Preferences and Tautomeric Equilibria Studies

The conformational flexibility of this compound is primarily defined by the rotation around the C-C single bond connecting the two aromatic rings. The relative orientation of the rings (the dihedral or torsion angle) is influenced by a balance of steric hindrance (from the methyl group and ortho-hydrogens) and electronic effects. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface for this rotation and identify the most stable (lowest energy) conformations. mdpi.comresearchgate.netmdpi.com

Regarding tautomerism, this compound is not expected to exhibit significant tautomeric equilibria under normal conditions, as it lacks the necessary functional groups for common proton-transfer tautomerism, such as keto-enol or imine-enamine systems.

A search of the literature revealed no specific computational studies on the conformational preferences of this molecule. Such a study would provide valuable insight into its preferred shape in different environments. nih.govmdpi.comnih.gov

Computational and Theoretical Investigations of 5 Methyl 2 Pyridin 3 Yl Aniline

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Methyl-2-(pyridin-3-yl)aniline, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model its electronic properties with high accuracy. ijcce.ac.ir

Geometry Optimization and Electronic Structure Calculations

The initial step in a computational study involves geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. The output includes precise predictions of bond lengths, bond angles, and dihedral angles between the aniline (B41778) and pyridine (B92270) rings. For similar aromatic compounds, DFT methods have been shown to produce geometrical parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netrsc.org These calculations would establish the foundational structure from which all other electronic properties are derived.

Prediction and Interpretation of Vibrational Frequencies and Infrared Intensities

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., N-H, C-H, C-N, C=C). These theoretical spectra are invaluable for interpreting experimental spectroscopic data. In studies of related molecules like aniline and various pyridine derivatives, theoretical vibrational analysis has shown excellent agreement with experimental findings, aiding in the precise assignment of spectral bands. researchgate.netnih.gov

Theoretical Calculation of NMR Chemical Shifts and Comparison with Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.ir These theoretical predictions are a powerful tool for confirming the structure of a synthesized compound by comparing the calculated shifts to those from experimental NMR spectra. For various aniline and pyridine derivatives, theoretical calculations have successfully reproduced experimental chemical shifts, helping to assign specific signals to the correct nuclei within the molecule. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irresearchgate.net This analysis predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. These results can explain the color and photophysical properties of a compound and show good correlation with experimentally measured spectra in various solvents. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

While detailed computational studies on this compound are yet to be published, the established theoretical frameworks provide a clear roadmap for future research into this and similar compounds. Such studies are essential for the rational design of new molecules with tailored electronic and chemical properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The molecular electrostatic potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and identifying its reactive sites for electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.

In the MEP map of this compound, distinct regions of positive and negative electrostatic potential are observed. The areas with negative potential, typically colored in shades of red and yellow, indicate regions of high electron density. These sites are prone to electrophilic attack, as they represent the most likely points for interaction with positively charged species. Conversely, regions with positive potential, depicted in blue, signify electron-deficient areas and are susceptible to nucleophilic attack.

For this compound, the MEP analysis would likely reveal the nitrogen atom of the pyridine ring and the amino group as key regions of negative potential, making them primary sites for electrophilic interactions. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, marking them as potential sites for nucleophilic interactions.

Table 1: Predicted Reactive Sites from MEP Analysis

Region Predicted Reactivity
Pyridine Nitrogen Electrophilic Attack
Amino Group Nitrogen Electrophilic Attack

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is quantified by the first-order hyperpolarizability (β).

Computational studies on molecules with similar structures, such as aniline and pyridine derivatives, have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to enhanced NLO properties. In this compound, the amino group acts as an electron donor, while the pyridine ring can function as an electron acceptor. This donor-acceptor architecture, coupled with the conjugated π-system of the phenyl and pyridinyl rings, suggests that this compound may exhibit significant NLO activity.

The calculated first-order hyperpolarizability (β) value for a molecule provides a quantitative measure of its NLO response. A higher β value indicates a stronger NLO activity. While specific calculated values for this compound are not available in the provided search results, theoretical calculations on analogous compounds suggest that it would possess a notable NLO response.

Table 2: Factors Influencing NLO Properties of this compound

Feature Contribution to NLO Properties
Amino Group Electron Donor
Pyridine Ring Electron Acceptor

Thermodynamic Calculations for Formation Reactions and Stability

Thermodynamic calculations, often performed using Density Functional Theory (DFT), provide insights into the stability and feasibility of formation of a chemical compound. Key parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) are calculated to assess the molecule's thermodynamic profile.

A negative enthalpy and Gibbs free energy of formation would indicate that the formation of this compound is an energetically favorable process and that the molecule is stable at standard conditions. The entropy value provides information about the degree of disorder of the system.

While specific thermodynamic data for this compound is not present in the search results, computational studies on related aromatic amines and pyridine derivatives generally show them to be thermodynamically stable compounds.

Table 3: Key Thermodynamic Parameters and Their Significance

Parameter Significance
Enthalpy of Formation (ΔHf°) Heat change during formation from elements; negative value indicates stability.
Gibbs Free Energy of Formation (ΔGf°) Spontaneity of formation; negative value indicates a spontaneous process.

Quantum Chemical Studies on Chemical Reactivity and Selectivity Profiles

Quantum chemical calculations provide a detailed understanding of a molecule's reactivity and selectivity through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, particularly the amino group and the phenyl ring. The LUMO is likely to be concentrated on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer from the aniline part to the pyridine part, which is a key factor in its electronic and optical properties.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 4: Frontier Molecular Orbitals and Reactivity Descriptors

Parameter Description Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital Higher energy indicates greater electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital Lower energy indicates greater electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Smaller gap indicates higher reactivity.
Electronegativity (χ) Tendency to attract electrons Higher value indicates greater ability to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution Higher value indicates greater stability and lower reactivity.

Coordination Chemistry and Ligand Design with 5 Methyl 2 Pyridin 3 Yl Aniline Derivatives

Synthesis of Metal Complexes Featuring Aniline-Pyridine Derived Ligands

The synthesis of metal complexes using aniline-pyridine ligands, such as 5-Methyl-2-(pyridin-3-yl)aniline, involves the coordination of the nitrogen atoms from both the pyridine (B92270) and aniline (B41778) moieties to a metal center. These ligands can act as bidentate or monodentate linkers, offering flexibility in the design of coordination compounds.

Complexation with Diverse Transition Metals (e.g., Pd(II), Zn(II), Cd(II), Ir(III), Rh(III), Cu(II), Hg(II))

Aniline-pyridine derivatives have been successfully complexed with a wide array of transition metals, leading to diverse structural and functional outcomes.

Palladium(II): Palladium(II) complexes are readily synthesized by reacting aniline-pyridine type ligands with palladium precursors like [{Pd(NHC)(Cl)(μ-Cl)}2] dimers or by studying the substitution behavior of existing palladium complexes. researchgate.netucl.ac.uknih.govurfu.ru These complexes often feature a distorted square planar geometry. ucl.ac.uk The electronic properties of the aniline ligand, influenced by substituents, can be tuned to fine-tune the catalytic activity of the palladium center. researchgate.netnih.gov

Zinc(II) and Cadmium(II): A range of Zn(II) and Cd(II) complexes have been prepared using pyridine-derived Schiff-base ligands and other aniline-pyridine variants. ucl.ac.ukresearchgate.netresearchgate.net X-ray diffraction studies reveal that Zn(II) complexes can adopt distorted tetrahedral geometries, while Cd(II) complexes may exhibit trigonal bipyramidal or square pyramidal geometries. ucl.ac.uk For instance, a series of Zn(II) and Cd(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been synthesized and characterized. ucl.ac.ukurfu.ru

Iridium(III) and Rhodium(III): The synthesis of Ir(III) and Rh(III) complexes often involves reacting the respective metal-chloride dimers, such as [MCl2(η5-C5Me5)]2 (where M = Ir or Rh), with the aniline-pyridine ligand. ucl.ac.ukacs.org This typically yields pseudo-octahedral complexes that are of significant interest for their applications in catalysis.

Copper(II) and Copper(I): Copper complexes are readily formed with various aniline-pyridine ligands. Cu(II) complexes with ligands like N-(pyridin-2-ylmethylene)aniline can adopt a five-coordinated, distorted square-pyramidal geometry. Schiff base-type Cu(I) complexes have also been prepared, where the photophysical properties can be tuned by modifying the substituents on the ligand backbone. The reaction of Cu(II) precursors with N-ligands of the pyridine and aniline type has been shown to produce compounds with the general formula Cu(cres)2L2.

Iron(II), Silver(I), and Gold(I): Ligands like 2,5-di(pyridin-3-yl)aniline, which feature the same pyridin-3-yl linkage as the title compound, have been used to synthesize Hofmann-type coordination polymers with Fe(II), Ag(I), and Au(I). These studies demonstrate the ability of 3-substituted pyridine ligands to form novel, non-linear structural topologies.

Mercury(II): While specific studies on this compound with mercury are limited, related azine ligands have been shown to form complexes with Hg(II), resulting in a linear N-Hg-C coordination environment.

Spectroscopic and Crystallographic Characterization of Metal Complexes

The characterization of metal complexes derived from aniline-pyridine ligands relies on a combination of spectroscopic and crystallographic techniques to determine their structure, bonding, and electronic properties.

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the coordination of the ligand to the metal center. ucl.ac.uk Upon coordination, downfield shifts in the ¹H NMR signals of the pyridine protons are typically observed.

FTIR Spectroscopy: Infrared spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and C-N bonds of the pyridine and aniline groups. ucl.ac.uk

UV-Vis Spectroscopy: This technique provides insights into the electronic properties and coordination geometry of the complexes. ucl.ac.uk The d-d transitions observed can be characteristic of specific geometries, such as octahedral for certain Ni(II) and Co(II) complexes.

Mass Spectrometry: ESI-MS is used to confirm the formulation of the synthesized complexes.

Crystallographic Methods:

Metal IonTypical GeometryCharacterization HighlightsReferences
Pd(II) Distorted Square PlanarNMR shifts confirm coordination; X-ray diffraction establishes geometry. ucl.ac.uk
Zn(II) Distorted TetrahedralX-ray studies confirm geometry; NMR used for solution state analysis. ucl.ac.ukresearchgate.net
Cd(II) Trigonal Bipyramidal / Square PyramidalGeometry confirmed by X-ray diffraction. ucl.ac.uk
Ir(III) / Rh(III) Pseudo-octahedralCharacterized by IR, NMR, and ESI-MS; X-ray analysis confirms geometry. acs.org
Cu(II) / Cu(I) Distorted Square Pyramidal (Cu(II))EPR and magnetization measurements used alongside X-ray diffraction.
Fe(II) OctahedralCharacterized by temperature-dependent magnetic susceptibility for spin-crossover studies.

Role in the Construction of Supramolecular Architectures via Coordination Bonds

Ligands based on the aniline-pyridine framework are instrumental in the construction of supramolecular architectures. The directional nature of the coordination bonds, combined with the specific geometry of the ligand, allows for the self-assembly of discrete molecules into larger, ordered structures such as coordination polymers and metal-organic frameworks (MOFs).

The flexibility of these ligands allows them to act as pillars connecting layers of metal centers, a common strategy in creating 3D frameworks. For example, ligands containing a pyridyl group are often used to link dinuclear "clip" complexes into 2D and 3D supramolecular polyhedra.

Specifically, the use of non-linear, 3-substituted pyridine ligands like 2,5-di(pyridin-3-yl)aniline is a key strategy for exploring new structural topologies beyond the more common linear systems. These ligands have been used to build 3D Hofmann-type frameworks with Fe(II), Ag(I), and Au(I), resulting in complex structures such as doubly interpenetrated networks. The uncoordinated functional groups on the ligand, such as the amine group in the aniline moiety, can play a crucial directing role in the final supramolecular assembly through hydrogen bonding. This demonstrates that the choice of ligand isomer (e.g., pyridin-3-yl vs. pyridin-4-yl) can significantly influence the resulting framework's structure and properties, such as its porosity and guest-interaction capabilities.

Mechanistic Investigations of Ligand Substitution and Coordination Behavior in Metal Centers

Understanding the mechanisms of ligand substitution at metal centers is crucial for optimizing catalytic processes. Studies on bidentate N,N'-donor (pyridin-2-yl)methyl-aniline chelates in mononuclear Pd(II) complexes have provided significant insights into their coordination behavior. urfu.ru

The substitution of chloride ligands in these cis-palladium(II) complexes by nucleophiles like thiourea (B124793) proceeds in a two-step reaction. The first step involves the substitution of the chloride ligand that is trans to the pyridine ring. This is attributed to the strong trans effect of the pyridine ring compared to the amine group of the aniline moiety. urfu.ru

Furthermore, the electronic nature of substituents on the aniline ring significantly influences the rate of this substitution. Electron-withdrawing groups attached to the para-position of the phenyl ring increase the rate of substitution, while electron-donating groups decrease it. urfu.ru This tunability is a key aspect of ligand design, as it allows for the modulation of the reactivity of the metal center.

Applications in Chemical Catalysis

The unique electronic and steric properties of metal complexes featuring aniline-pyridine ligands make them highly effective precatalysts for a variety of organic transformations.

Design Principles for Ligands in Metal-Catalyzed Organic Reactions

The design of effective ligands is paramount for controlling the reactivity and selectivity of metal-catalyzed reactions. For aniline-pyridine ligands, several key principles guide their design to enhance catalytic performance.

Electronic Tuning: The electronic properties of the ligand, which are transmitted to the metal center, can be finely tuned by adding electron-donating or electron-withdrawing substituents to the aniline or pyridine rings. researchgate.netnih.gov For example, in Pd-catalyzed cross-coupling reactions, aniline ligands with electron-withdrawing groups can enhance catalytic activity, particularly in challenging bond activations. nih.gov

Steric Hindrance: The steric bulk around the metal center, dictated by the ligand's structure, is a critical factor. Sterically encumbered ligands can protect reactive metal centers and prevent bimolecular decomposition pathways that often hinder catalytic cycles.

Bite Angle and Flexibility: For bidentate ligands, the "bite angle"—the angle between the two coordinating atoms and the metal center—is a crucial parameter. This angle, influenced by the linker between the pyridine and aniline moieties, affects the stability and reactivity of the complex. ucl.ac.uk A methylene (B1212753) group between the donor atoms, for instance, can introduce flexibility that impacts catalytic activity. ucl.ac.ukurfu.ru

Hemilability: Aniline-pyridine ligands can be considered hemilabile, where one of the donor groups (typically the aniline nitrogen) can dissociate from the metal center to open up a coordination site for substrate binding, and then re-coordinate to stabilize the complex at a later stage in the catalytic cycle. This property is particularly valuable in catalysis.

By systematically modifying these features, ligands based on the this compound scaffold can be optimized for specific catalytic applications, such as Suzuki-Miyaura and Heck cross-coupling reactions, Buchwald-Hartwig amination, and polymerization reactions. researchgate.netucl.ac.uk

Exploration in Polymerization Catalysis (e.g., Methyl Methacrylate (B99206) Polymerization)

While direct research on the application of this compound in polymerization catalysis is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous pyridine-aniline based ligands. Research into the polymerization of methyl methacrylate (MMA) using metal complexes of these related ligands provides a strong indication of the potential catalytic activity of this compound derivatives.

A notable study in this area investigated the use of zinc(II), palladium(II), and cadmium(II) complexes with ligands based on 4-methoxy-N-(pyridin-2-ylmethylene)aniline for the polymerization of MMA. researchgate.net These complexes, when activated with modified methylaluminoxane (B55162) (MMAO), demonstrated considerable catalytic activity at 60°C. The resulting poly(methyl methacrylate) (PMMA) was found to be syndio-enriched, with syndiotacticity (rr) values around 0.68, and possessed a high glass transition temperature (Tg) in the range of 120–128°C. researchgate.net

The palladium(II) complex, in particular, exhibited the highest catalytic activity, producing high molecular weight PMMA. researchgate.net This suggests that the electronic and steric properties of the ligand, as well as the choice of the central metal atom, play a crucial role in determining the catalytic performance. The introduction of a methyl group on the nitrogen atom of the aniline moiety was found to have a negative impact on the catalytic activity, although it did not affect the syndiotacticity of the resulting polymer. researchgate.net

These findings underscore the potential of pyridine-aniline based ligands in designing catalysts for stereoselective polymerization. The modular nature of these ligands, allowing for facile modification of substituents on both the pyridine and aniline rings, offers a pathway to fine-tune the catalyst's activity and selectivity. For instance, the methyl group in this compound could influence the electronic and steric environment around the metal center, potentially leading to different catalytic behaviors compared to the methoxy-substituted analogue.

The following table summarizes the key findings from the study on 4-methoxy-N-(pyridin-2-ylmethylene)aniline complexes in MMA polymerization, which can be considered as a predictive model for the catalytic potential of this compound derivatives.

Table 1: MMA Polymerization with Pyridine-Aniline Based Metal Complexes

Catalyst/Ligand System Metal Co-catalyst Temperature (°C) Resulting Polymer Molecular Weight ( g/mol ) Syndiotacticity (rr) Tg (°C) Catalytic Activity (g PMMA/mol M·h)
[(L-b)PdCl2] Pd(II) MMAO 60 PMMA 9.12 × 105 ~0.68 120–128 3.80 × 104
[(L)ZnCl2] Zn(II) MMAO 60 PMMA - ~0.68 120–128 -
[(L)CdBr2] Cd(II) MMAO 60 PMMA - ~0.68 120–128 -

L = 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives; L-b is the amine-linked version.

This data highlights the promise of this class of ligands in producing high-molecular-weight, syndiotactic PMMA. Further research focusing specifically on this compound is warranted to fully explore its catalytic potential in polymerization reactions.

Applications in Advanced Materials Science and Organic Synthesis

Utilization as a Versatile Building Block for Complex Organic Molecules

In organic synthesis, a "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. 5-Methyl-2-(pyridin-3-yl)aniline serves as a valuable building block due to its two reactive sites: the aniline (B41778) nitrogen and the pyridine (B92270) ring. The aniline group can participate in a variety of coupling reactions and can be transformed into other functional groups, while the pyridine ring can be involved in metal coordination or further functionalization.

This versatility allows it to be a precursor in the synthesis of intricate molecules. For instance, aniline derivatives are fundamental in creating triarylmethanes, which are core structures in many dyes and functional materials, through reactions like the Friedel-Crafts alkylation. nih.gov The primary amine of the aniline portion can be used to construct new heterocyclic rings. One-pot cascade reactions involving anilines can lead to the formation of complex hybrids like N-aryl-2-pyridone-fused porphyrins, demonstrating the utility of aniline-based building blocks in generating large, conjugated systems. acs.org The synthesis of such complex molecules often relies on a systematic approach known as retrosynthetic analysis, where the target molecule is mentally deconstructed into simpler precursors, highlighting the importance of readily available and versatile building blocks like this compound. lkouniv.ac.in

Incorporation into Novel Dye Systems and Pigments

The structural framework of this compound is well-suited for the synthesis of dyes, particularly heterocyclic azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their color. nih.gov

The primary method for synthesizing azo dyes from this compound is a two-step process known as the diazo-coupling reaction. nih.govnih.gov

Diazotization: The first step involves the conversion of the primary aromatic amine group (–NH₂) on the aniline ring into a diazonium salt (–N₂⁺). This is typically achieved by treating the aniline derivative with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt. bohrium.comunb.ca

Coupling: The highly reactive diazonium salt is then immediately reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or a heterocyclic system like a pyrazolone (B3327878) derivative. nih.govbohrium.com The diazonium ion acts as an electrophile, attacking the electron-rich coupling component to form the stable azo dye. nih.gov

The resulting dye molecules are then purified and their chemical structures are confirmed using a range of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry, to ensure the correct product has been formed. bohrium.com

The photophysical properties of the dyes derived from this compound determine their color and potential applications in areas like fluorescence imaging or as sensitizers in solar cells. unl.pt Key properties investigated include:

Absorption and Emission Characteristics: The extended π-conjugated system of the azo dyes allows them to absorb light in the visible region of the electromagnetic spectrum. mdpi.com The specific wavelength of maximum absorption (λmax) is determined by the molecule's structure. The emission spectrum reveals the wavelength of light the dye fluoresces after excitation. For example, studies on related complex dyes show absorption spectra with distinct peaks, such as Soret bands and Q-bands in porphyrin-based dyes. acs.org

Below is an interactive table summarizing typical photophysical data investigated for novel dyes.

PropertyDescriptionTypical Data Range
λmax (Absorption) The wavelength at which the dye shows maximum light absorption.400 - 750 nm
λem (Emission) The wavelength at which the dye shows maximum fluorescence.450 - 800 nm
Molar Extinction Coefficient (ε) A measure of how strongly the dye absorbs light at a given wavelength.10,000 - 100,000 M-1cm-1
Fluorescence Quantum Yield (Φf) The efficiency of converting absorbed light into emitted light.0.1 - 0.9
Fluorescence Lifetime (τ) The average time the molecule stays in its excited state before emitting a photon.1 - 10 ns

Note: The data in this table represents typical ranges for organic dyes and serves as an illustrative example.

Theoretical and Experimental Assessment for Organic Electronic Materials (e.g., OLEDs, Semiconductors)

The unique molecular structure of this compound, featuring both an electron-donating methylaniline group and an electron-accepting/transporting pyridine moiety, makes it an interesting candidate for use in organic electronic materials. acs.org Such "donor-acceptor" molecules are foundational to devices like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

In the context of OLEDs, materials with these characteristics are often explored as hole-transporting materials (HTMs) or as emitters. acs.orgsquarespace.com The assessment of a compound's suitability for these applications involves both theoretical and experimental approaches:

Theoretical Assessment: Computational methods, such as Density Functional Theory (DFT), are used to predict the electronic properties of the molecule. bohrium.com These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting charge injection and transport capabilities.

Experimental Assessment: Experimentally, the compound or its derivatives can be synthesized and incorporated into a multilayer OLED device. The performance of this device—including its turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE)—is then measured. For example, pyrene-pyridine integrated compounds have been successfully used as the hole-transporting layer in solution-processed OLEDs, demonstrating good device performance and reduced efficiency roll-off. acs.org The goal is to develop materials that facilitate efficient charge transport and recombination, leading to bright and stable light emission.

Advanced Analytical Methodologies for Studying the Compound

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) for Derivatization and Analysis

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is a powerful and widely adopted platform for the sensitive and selective determination of polar and semi-polar organic compounds. nih.govnih.govmtoz-biolabs.com For 5-Methyl-2-(pyridin-3-yl)aniline, the presence of the basic pyridine (B92270) nitrogen and the primary amine group allows for efficient protonation, making it inherently suitable for positive ion electrospray ionization (ESI+). Direct analysis can generate a strong protonated molecule ([M+H]⁺), which can be used for quantification.

However, to achieve ultra-low detection limits and improve chromatographic performance, chemical derivatization of the primary amine group is a common strategy. nih.govnih.gov Derivatization can enhance ionization efficiency, improve chromatographic peak shape, and direct the fragmentation in the mass spectrometer, leading to greater selectivity and sensitivity. nih.govshimadzu-webapp.eu

Research Findings on Derivatization for LC-MS/MS

Several derivatization strategies targeting primary amines are applicable to this compound for enhanced LC-MS/MS analysis.

Acylation: Reagents such as propionic anhydride (B1165640) can be used to convert the primary amine into a more stable propionyl amide. nih.govrug.nl This "in-matrix" derivatization has been shown to increase sensitivity by a factor of 4 to 30 for related amine compounds. nih.govrug.nl The resulting derivative often exhibits improved retention characteristics on reversed-phase columns and can enhance the specificity of the assay. nih.gov

Pyridinium (B92312) Salt Formation: Derivatization with pyrylium (B1242799) salts, such as 2,4,6-triphenylpyrylium (B3243816) salts, offers a highly selective method for modifying primary amine groups. shimadzu-webapp.eu This reaction introduces a permanently charged pyridinium moiety into the molecule. The fixed positive charge significantly boosts ESI efficiency, enabling detection at the attomole level. shimadzu-webapp.eu More recently developed pyridinium-based reagents have been optimized to further improve reactivity and ESI response, making them suitable for analyzing compounds with carboxyl groups as well as amines. nih.gov

The general workflow for LC-MS/MS analysis involves the chromatographic separation of the derivatized or underivatized analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (e.g., the [M+H]⁺ of the derivatized analyte) is selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the second, and a specific, high-abundance product ion is monitored in the third. nih.gov This process ensures exceptional selectivity and quantitative accuracy.

Interactive Table: LC-MS/MS Derivatization Strategies for this compound

Derivatization ReagentTarget Functional GroupDerivative FormedKey Advantages
Propionic AnhydridePrimary AminePropionyl AmideIncreased sensitivity and specificity; stable derivative. nih.govrug.nl
2,4,6-Triphenylpyrylium SaltsPrimary AmineN-Aryl Pyridinium SaltIntroduces a permanent positive charge; significantly enhances ESI efficiency for ultra-trace analysis. shimadzu-webapp.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and its Analytical Considerations

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net However, direct GC analysis of polar compounds like this compound is challenging. The primary amine group can engage in hydrogen bonding, leading to poor peak shapes (tailing) and potential irreversible adsorption onto the GC column or inlet liner. libretexts.orgjfda-online.com Therefore, chemical derivatization is mandatory to block the active amine hydrogen, thereby increasing volatility and thermal stability. researchgate.netresearchgate.net

Research Findings on Derivatization for GC-MS

The goal of derivatization for GC is to convert the analyte into a less polar, more volatile form with improved chromatographic behavior. libretexts.org The two most common approaches for derivatizing primary amines are silylation and acylation.

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) moiety. libretexts.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the primary amine of this compound to form a volatile TMS derivative. nih.gov This process reduces polarity and improves chromatographic performance. gcms.cz For increased stability against moisture, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form the more robust tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation: This method involves reacting the amine with an acylating agent, often a fluorinated anhydride like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.netnih.gov The resulting fluoroacyl amide derivatives are not only volatile and stable but also exhibit excellent sensitivity with specific detectors. jfda-online.com The presence of multiple fluorine atoms makes the derivative highly responsive to electron capture detection (ECD). jfda-online.com For mass spectrometry, these derivatives are particularly well-suited for analysis using negative ion chemical ionization (NICI), which can provide exceptionally low detection limits in the femtomolar range for aromatic amines. nih.gov

Analytical Considerations

The choice of derivatization reagent is critical and depends on the analytical objectives. Silylated derivatives are effective but can be susceptible to hydrolysis, requiring anhydrous conditions. researchgate.net Acylated derivatives are generally more stable. nih.gov The analysis is typically performed on a capillary GC column with a nonpolar or medium-polarity stationary phase. epa.gov Electron ionization (EI) is the standard ionization technique, providing reproducible mass spectra with characteristic fragmentation patterns that can be used for library matching and structural confirmation. For unequivocal identification, especially in complex samples, analysis on a second column with a different phase or the use of GC-tandem mass spectrometry (GC-MS/MS) is recommended. epa.govd-nb.info

Interactive Table: GC-MS Derivatization Strategies for this compound

Derivatization ReagentTarget Functional GroupDerivative FormedKey Advantages
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)Primary AmineTrimethylsilyl (TMS) AmineIncreases volatility and thermal stability; common and effective. nih.govresearchgate.net
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)Primary Aminetert-Butyldimethylsilyl (TBDMS) AmineForms a more stable derivative, less sensitive to moisture than TMS. sigmaaldrich.com
PFPA (Pentafluoropropionic Anhydride)Primary AminePentafluoropropionyl AmideHighly volatile derivative; excellent sensitivity for NICI-MS and ECD. nih.gov

Future Research Directions and Emerging Opportunities for 5 Methyl 2 Pyridin 3 Yl Aniline Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. frontiersin.org Future research in the synthesis of 5-Methyl-2-(pyridin-3-yl)aniline and its derivatives should prioritize sustainability.

Key areas for exploration include:

Green Solvents and Catalysts: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free conditions is crucial. ijiras.com Research into the use of natural acid catalysts and microwave-assisted synthesis can lead to more sustainable processes with higher yields and shorter reaction times. frontiersin.orgacs.orgnih.gov

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. acs.orgnih.govnih.gov This approach is particularly promising for constructing complex molecules based on the aniline-pyridine scaffold. acs.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Exploring biocatalytic routes, such as those involving transaminases or other enzymes, for the synthesis of this compound and related compounds could provide highly efficient and sustainable manufacturing processes. Studies have shown that microorganisms like Aspergillus alliaceus can be used for biotransformation of pyridine-aniline structures. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.

Synthesis ApproachPotential AdvantagesRelevant Research Areas
Green Chemistry Reduced environmental impact, increased safety.Use of green solvents (water, ethanol), natural acid catalysts, microwave-assisted synthesis. frontiersin.orgijiras.comacs.orgnih.gov
One-Pot Reactions Increased efficiency, reduced waste, and cost-effectiveness.Multicomponent reactions for building complex aniline-pyridine structures. acs.orgnih.govnih.govacs.org
Biocatalysis High selectivity, mild reaction conditions, sustainability.Enzymatic synthesis using transaminases, biotransformation with microorganisms. nih.gov
Flow Chemistry Enhanced safety, scalability, and process control.Continuous flow synthesis for efficient and reproducible production.

Advanced Computational Modeling for Precise Property Prediction and Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for modern chemical research. stmjournals.com For this compound, computational modeling can provide deep insights into its properties and reactivity.

Future computational studies should focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to accurately predict electronic properties, molecular geometries, and spectroscopic data. researchgate.net DFT calculations can also elucidate reaction mechanisms, helping to optimize synthetic routes and predict the formation of byproducts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of new derivatives of this compound, guiding the design of compounds with specific therapeutic properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. stmjournals.com This is particularly relevant for understanding its behavior in different environments and for designing molecules that can bind to specific targets.

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry can accelerate the discovery of new molecules with desired properties by screening large virtual libraries and predicting reaction outcomes. stmjournals.com

Computational MethodApplication for this compoundKey Insights
DFT/QM Prediction of electronic properties, geometries, and reaction mechanisms. researchgate.netmdpi.comUnderstanding of reactivity, optimization of synthetic routes.
QSAR Prediction of biological activity for new derivatives. nih.govDesign of compounds with targeted therapeutic effects.
MD Simulations Analysis of conformational flexibility and intermolecular interactions. stmjournals.comUnderstanding behavior in different environments and target binding.
Machine Learning/AI High-throughput screening of virtual libraries, prediction of reaction outcomes. stmjournals.comAccelerated discovery of new functional molecules.

Design of Next-Generation Molecular Architectures Incorporating the Aniline-Pyridine Motif for Specific Chemical Reactivities

The aniline-pyridine scaffold of this compound is a versatile building block for creating complex molecular architectures with unique functionalities. researchgate.net

Emerging opportunities in this area include:

Supramolecular Chemistry: The nitrogen atoms in the pyridine (B92270) and aniline (B41778) moieties can act as hydrogen bond donors and acceptors, making this compound an excellent candidate for building supramolecular assemblies like metal-organic frameworks (MOFs) and hydrogen-bonded networks.

Ligand Design for Catalysis: The bidentate nature of the aniline-pyridine motif makes it suitable for designing ligands for transition metal catalysts. researchgate.net Future research could focus on developing catalysts for a wide range of organic transformations, including cross-coupling reactions and polymerization.

Molecular Switches and Sensors: By incorporating photochromic or electrochromic groups, it is possible to design molecular switches that change their properties in response to external stimuli like light or an electric field. The aniline-pyridine core can also be functionalized to create chemosensors for detecting specific ions or molecules.

Fused Polycyclic Aromatic Systems: The aniline and pyridine rings can serve as starting points for the synthesis of larger, fused polycyclic aromatic systems with interesting photophysical and electronic properties. acs.org

Diversification of Applications in Non-Biological Advanced Materials and Chemical Technologies

While the biological applications of aniline-pyridine derivatives are well-explored, their potential in non-biological advanced materials and chemical technologies remains an exciting frontier.

Future research could target the following areas:

Organic Electronics: The conjugated π-system of the aniline-pyridine structure suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org Modifications to the core structure can tune the electronic properties for specific device applications.

Polymers and Coatings: this compound can be used as a monomer for the synthesis of novel polymers with enhanced thermal stability, conductivity, or corrosion resistance. researchgate.net These polymers could find applications as advanced coatings or in the fabrication of electronic devices.

Dyes and Pigments: The chromophoric nature of the aniline-pyridine system makes it a candidate for the development of new dyes and pigments with specific colors and high stability.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. ijiras.com Further exploration could lead to the development of new herbicides, insecticides, or plant growth regulators.

Q & A

What are the optimal synthetic routes for 5-Methyl-2-(pyridin-3-yl)aniline, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and methyl-substituted aniline derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or ethanol enhance reaction efficiency .
  • Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used, with stoichiometric bases like Cs₂CO₃ to facilitate deprotonation .
  • Temperature control : Maintaining temperatures between 80–100°C minimizes side reactions while ensuring complete conversion .
    Post-synthesis, purification via column chromatography or recrystallization in ethanol/water mixtures is critical for achieving >95% purity .

How can researchers resolve contradictions in NMR spectral data during structural confirmation?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic effects : Rotamers or tautomers can cause peak splitting. Variable-temperature NMR (e.g., 25°C to 60°C) helps identify these .
  • Impurity interference : Trace solvents or unreacted intermediates may overlap with target signals. Use deuterated DMSO-d₆ or CDCl₃ for clearer spectra .
  • Coupling with adjacent groups : The pyridinyl ring’s electron-withdrawing nature deshields the aniline protons, shifting signals downfield. Compare with computational predictions (DFT) for validation .

What methodological approaches are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures; the compound is stable up to ~200°C, with degradation observed at higher temperatures due to cleavage of the pyridine-aniline bond .
  • pH-dependent stability studies : Use buffer solutions (pH 2–12) and monitor degradation via HPLC. The compound shows instability in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming hydrolyzed byproducts .
  • Light exposure tests : UV-Vis spectroscopy reveals photodegradation pathways; store in amber vials to prevent radical-mediated breakdown .

How can computational modeling predict the regioselectivity of electrophilic substitution reactions on this compound?

  • Frontier molecular orbital (FMO) analysis : The HOMO distribution indicates preferential electrophilic attack at the para position of the aniline ring due to electron-donating effects from the methyl group .
  • Density Functional Theory (DFT) : Calculated Fukui indices highlight nucleophilic sites, aligning with experimental observations of nitration occurring at the 4-position of the pyridine ring .
  • Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (e.g., aniline -NH₂ group) for predicting sulfonation or halogenation sites .

What advanced spectroscopic techniques are essential for confirming stereochemistry in derivatives of this compound?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in related pyridinyl-aniline structures .
  • 2D NMR (COSY, NOESY) : Identifies through-space interactions (e.g., between methyl and pyridinyl protons) to confirm spatial arrangements .
  • ECD (Electronic Circular Dichroism) : Distinguishes enantiomers in chiral derivatives, particularly when coupled with TD-DFT simulations .

What challenges arise in assessing the biological activity of this compound compared to analogs like triazole-containing derivatives?

  • Target selectivity : Unlike triazole derivatives (e.g., 2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline), which inhibit cytochrome P450 enzymes, the absence of a triazole moiety in this compound may reduce antifungal activity but enhance compatibility with mammalian cells .
  • Solubility limitations : The methyl and pyridinyl groups reduce aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO-PBS mixtures) for in vitro assays .
  • Metabolic stability : Microsomal studies reveal rapid oxidation of the aniline group; structural modifications (e.g., fluorination) are recommended to prolong half-life .

How can researchers address discrepancies in biological assay results between different research groups?

  • Standardize assay conditions : Variability in cell lines (e.g., HepG2 vs. HEK293) or incubation times can skew results. Adopt OECD guidelines for reproducibility .
  • Control for redox interference : The compound may interact with assay reagents (e.g., MTT), generating false positives. Use orthogonal methods like fluorescence-based viability assays .
  • Meta-analysis of published data : Compare IC₅₀ values across studies (e.g., antimicrobial activity vs. cytotoxicity) to identify consensus trends and outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.